2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenoxy group, a thiolan ring, and a piperidinylmethyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxyphenol: This can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Formation of 2-(2-methoxyphenoxy)acetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base like potassium carbonate.
Synthesis of the piperidinylmethyl intermediate: This step involves the reaction of piperidine with formaldehyde and hydrogen cyanide to form 1-(piperidin-4-yl)methanol.
Formation of the thiolan ring: This can be achieved by reacting 1-(piperidin-4-yl)methanol with thiirane in the presence of a base.
Final coupling reaction: The final step involves the coupling of 2-(2-methoxyphenoxy)acetic acid with the thiolan-piperidinylmethyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide
- 2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethylamine
- 2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}propionamide
Uniqueness
2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group, thiolan ring, and piperidinylmethyl moiety contribute to its versatility and potential for various applications.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-23-17-4-2-3-5-18(17)24-13-19(22)20-12-15-6-9-21(10-7-15)16-8-11-25-14-16/h2-5,15-16H,6-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIKDWFRNNWZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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